molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol CAS No. 852392-18-8

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol

Cat. No. B1142369
CAS RN: 852392-18-8
M. Wt: 221.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol, or 2-amino-TFPE, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 2-amino-TFPE has been extensively studied for its biochemical and physiological effects, and it has been used as a tool to study the mechanisms of action of various drugs and therapeutic agents.

Scientific Research Applications

Synthesis of 1,3-Disubstituted Ureas

The compound can be used in the synthesis of 1,3-disubstituted ureas. The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine(chlorine)-containing anilines gave a series of 1,3-disubstituted ureas . This process is significant in the development of new chemical compounds .

2. Inhibitors of Human Soluble Epoxide Hydrolase (hsEH) The resulting 1,3-disubstituted ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH). This enzyme is located in the arachidonic cascade and involved in the metabolism of epoxy fatty acids .

Antibacterial and Antifungal Activities

Fluorinated compounds comprising of chalcones bearing trifluoromethoxy substituents have shown promising antibacterial and antifungal activities . These compounds were evaluated against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .

4. Development of Novel Agents Against Bacterial and Fungal Infections The minimum inhibitory concentration (MIC) for these compounds was determined by serial tube dilution method and showed potential activity. These results would provide promising access to future study about the development of novel agents against bacterial and fungal infections .

Synthesis of Trifluoromethoxylation Reagents

The compound can be used in the synthesis of trifluoromethoxylation reagents. This process is significant in the development of new chemical compounds .

properties

IUPAC Name

2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGZPXKBMIKDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol

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